molecular formula C12H18N2O5 B6279931 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 2649023-48-1

3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Cat. No. B6279931
CAS RN: 2649023-48-1
M. Wt: 270.3
InChI Key:
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Description

3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a useful research compound. Its molecular formula is C12H18N2O5 and its molecular weight is 270.3. The purity is usually 95.
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properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-4,5-dihydro-1,2-oxazole-5-carboxylic acid' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(tert-butoxycarbonyl)azetidin-3-ol, which is then converted to 3-(tert-butoxycarbonyl)azetidin-3-amine. The second intermediate is 4,5-dihydro-1,2-oxazole-5-carboxylic acid, which is then activated with N,N'-dicyclohexylcarbodiimide (DCC) and coupled with the amine intermediate to form the final product.", "Starting Materials": [ "tert-butyl 3-hydroxyazetidine-3-carboxylate", "sodium hydride", "tert-butyl chloroformate", "4,5-dihydro-1,2-oxazole-5-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N,N-dimethylformamide (DMF)", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(tert-butoxycarbonyl)azetidin-3-ol", "tert-butyl 3-hydroxyazetidine-3-carboxylate is treated with sodium hydride in dry DMF to form the corresponding sodium salt. This is then reacted with tert-butyl chloroformate to form tert-butyl 3-(tert-butoxycarbonyl)azetidine-3-carboxylate. The ester is then hydrolyzed with aqueous HCl to form 3-(tert-butoxycarbonyl)azetidin-3-ol.", "Step 2: Synthesis of 3-(tert-butoxycarbonyl)azetidin-3-amine", "3-(tert-butoxycarbonyl)azetidin-3-ol is treated with sodium hydride in dry DMF to form the corresponding sodium salt. This is then reacted with tert-butyl chloroformate to form tert-butyl 3-(tert-butoxycarbonyl)azetidine-3-carboxylate. The ester is then reduced with lithium aluminum hydride to form 3-(tert-butoxycarbonyl)azetidin-3-amine.", "Step 3: Synthesis of 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-4,5-dihydro-1,2-oxazole-5-carboxylic acid", "4,5-dihydro-1,2-oxazole-5-carboxylic acid is activated with DCC in dry DMF. 3-(tert-butoxycarbonyl)azetidin-3-amine is then added to the reaction mixture and stirred at room temperature for several hours. The reaction mixture is then filtered and the filtrate is concentrated. The residue is purified by column chromatography to yield the final product." ] }

CAS RN

2649023-48-1

Molecular Formula

C12H18N2O5

Molecular Weight

270.3

Purity

95

Origin of Product

United States

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